Fmoc-HoCys(Mob)-OH
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Overview
Description
Fmoc-HoCys(Mob)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of homocysteine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a methoxybenzyl (Mob) group at the thiol terminus. These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-HoCys(Mob)-OH typically involves the protection of homocysteine. The amino group is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium bicarbonate. The thiol group is protected with the Mob group using Mob-Cl in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The protecting groups can be removed under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Mob removal.
Major Products Formed:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol peptides.
Substitution: Deprotected homocysteine.
Scientific Research Applications
Chemistry: Fmoc-HoCys(Mob)-OH is widely used in solid-phase peptide synthesis (SPPS) to introduce homocysteine residues into peptides.
Biology: In biological research, it is used to study the role of homocysteine in protein structure and function.
Medicine: It is used in the synthesis of peptide-based drugs and in the study of diseases related to homocysteine metabolism.
Industry: this compound is used in the production of custom peptides for research and therapeutic purposes.
Mechanism of Action
The primary mechanism of action of Fmoc-HoCys(Mob)-OH is through its incorporation into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The Mob group protects the thiol group, allowing for selective deprotection and subsequent reactions.
Comparison with Similar Compounds
Fmoc-Cys(Trt)-OH: Similar to Fmoc-HoCys(Mob)-OH but uses a trityl (Trt) group for thiol protection.
Fmoc-HoCys(Trt)-OH: Uses a trityl group for thiol protection but is otherwise similar.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection.
Uniqueness: this compound is unique due to its specific protecting groups, which offer different stability and reactivity profiles compared to other similar compounds. The Mob group provides a balance between stability and ease of removal, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C27H27NO5S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO5S/c1-32-19-12-10-18(11-13-19)17-34-15-14-25(26(29)30)28-27(31)33-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
InChI Key |
LLLBRVFAWFVKNE-RUZDIDTESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CSCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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